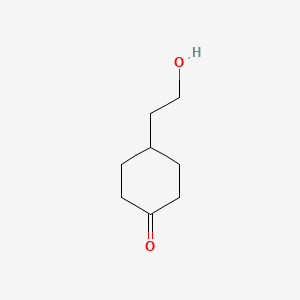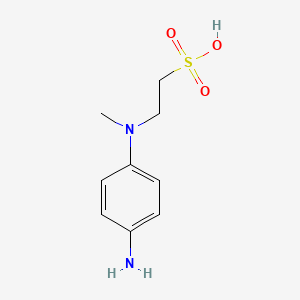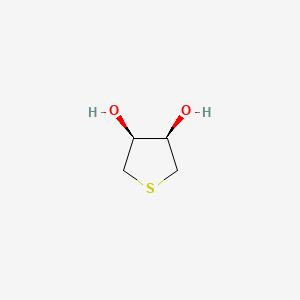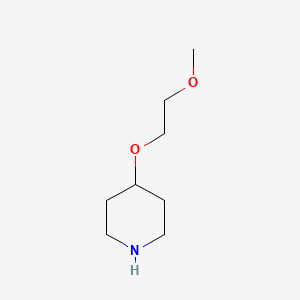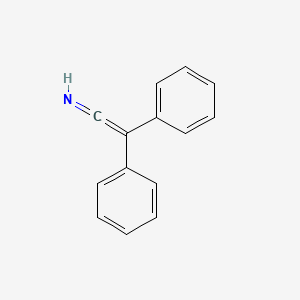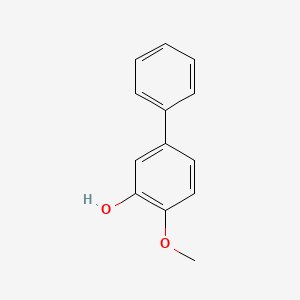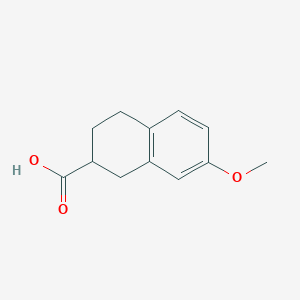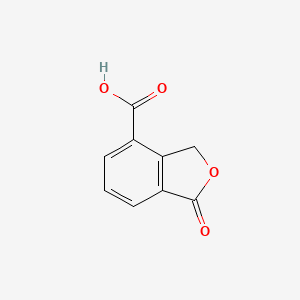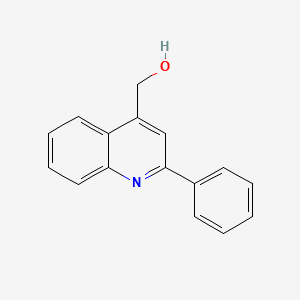
(2-Phenylquinolin-4-yl)methanol
Vue d'ensemble
Description
(2-Phenylquinolin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-4-yl)methanol typically involves the following steps:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.
Reduction: The quinoline derivative is then reduced to introduce the hydroxymethyl group at the 4-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by reduction under controlled conditions to ensure high yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are optimized for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (2-Phenylquinolin-4-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride (TsCl) for forming tosylates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).
Substitution: TsCl in the presence of a base like pyridine.
Major Products:
Oxidation: (2-Phenylquinolin-4-yl)methanone.
Reduction: (2-Phenylquinolin-4-yl)methane.
Substitution: (2-Phenylquinolin-4-yl)methyl tosylate.
Chemistry:
Ligand Design: this compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the nitrogen atom in the quinoline ring and the hydroxyl group.
Biology:
Fluorescent Probes: The compound’s structure allows for modifications that can lead to the development of fluorescent probes for biological imaging.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.
Industry:
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties, useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which (2-Phenylquinolin-4-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The phenyl group and hydroxymethyl group can enhance binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Quinoline: Lacks the phenyl and hydroxymethyl substitutions, making it less versatile in certain applications.
(2-Phenylquinolin-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxymethyl group, affecting its reactivity and applications.
(2-Phenylquinolin-4-yl)methane: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and reactivity in certain chemical reactions.
Uniqueness: (2-Phenylquinolin-4-yl)methanol’s unique combination of a quinoline ring, phenyl group, and hydroxymethyl group provides a versatile scaffold for various chemical modifications, enhancing its utility in diverse scientific and industrial applications.
This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility
Propriétés
IUPAC Name |
(2-phenylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWJDXPMSASAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555277 | |
| Record name | (2-Phenylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29268-33-5 | |
| Record name | (2-Phenylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





